molecular formula C14H11BO2 B8353804 Phenanthreneboronic acid

Phenanthreneboronic acid

Cat. No. B8353804
M. Wt: 222.05 g/mol
InChI Key: VMVNPVVMNDUEOA-UHFFFAOYSA-N
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Patent
US08822041B2

Procedure details

Synthesis was performed in the same manner as in the synthesis of phenanthrene-2-boronic acid except that 1-bromophenanthrene was used instead of 2-iodophenanthrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C2C=CC3C(=CC=CC=3)C=2C=CC=1[B:15]([OH:17])[OH:16].Br[C:19]1[C:32]2[CH:31]=[CH:30][C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23]=2[CH:22]=[CH:21][CH:20]=1>>[C:19]1([B:15]([OH:17])[OH:16])[C:32]2[CH:31]=[CH:30][C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23]=2[CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=2C3=CC=CC=C3C=CC12)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=2C3=CC=CC=C3C=CC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=2C3=CC=CC=C3C=CC12)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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